molecular formula C11H11NO2 B13343224 1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one

1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one

Cat. No.: B13343224
M. Wt: 189.21 g/mol
InChI Key: SZYDBZCIWVQYQZ-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one is a spiro compound characterized by a unique structure where an oxazolidinone ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one typically involves the reaction of indene derivatives with oxazolidinone precursors. One common method includes the use of ninhydrin and malononitrile in the presence of hydrazonyl chlorides in ethanol at room temperature . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent selection and reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or disruption of cellular processes essential for microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,5'-1,3-oxazolidine]-2'-one

InChI

InChI=1S/C11H11NO2/c13-10-12-7-11(14-10)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13)

InChI Key

SZYDBZCIWVQYQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC13CNC(=O)O3

Origin of Product

United States

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